molecular formula C14H11N3O3 B2883217 5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-62-4

5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B2883217
CAS RN: 1020978-62-4
M. Wt: 269.26
InChI Key: LESUHCVVGMSBNS-UHFFFAOYSA-N
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Description

The compound “5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a complex organic molecule. It contains an imidazo[4,5-b]pyridine core, which is a type of heterocyclic compound . This core is substituted with a 4-hydroxyphenyl group (a phenol), a methyl group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[4,5-b]pyridine ring system, along with the phenol, methyl, and carboxylic acid substituents . The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The phenol group could engage in reactions typical of phenols, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylic acid and phenol groups would likely make the compound capable of forming hydrogen bonds, which could influence its solubility and boiling point .

Scientific Research Applications

Antituberculotic Activity

Research by Bukowski and Janowiec (1996) explored derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, which share a core structure with the compound . Their study synthesized various derivatives including amides, nitriles, and hydrazones, and investigated their antituberculotic activity, providing insights into the potential use of similar compounds in combating tuberculosis (Bukowski & Janowiec, 1996).

Photocatalytic Activities

A study by Xue et al. (2021) on coordination polymers based on a pyridinephenyl bifunctional ligand showcased the luminescence sensing and photocatalytic activities of these compounds. Although the core structure differs, the research highlights the potential of imidazo[4,5-b]pyridine derivatives in environmental applications, such as the degradation of pollutants (Xue et al., 2021).

Synthetic Methods Development

Crawforth and Paoletti (2009) described a one-pot synthesis method for imidazo[1,5-a]pyridines starting from carboxylic acids, which could be relevant for synthesizing derivatives of the compound . This research contributes to the development of more efficient and versatile synthetic routes in medicinal chemistry (Crawforth & Paoletti, 2009).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it exhibits promising activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

5-(4-hydroxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-7-15-12-10(14(19)20)6-11(17-13(12)16-7)8-2-4-9(18)5-3-8/h2-6,18H,1H3,(H,19,20)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESUHCVVGMSBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

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